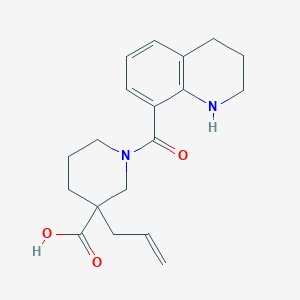

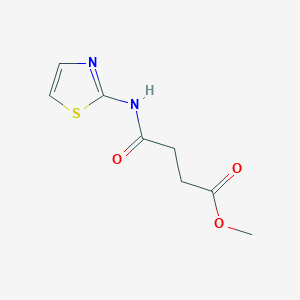

3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidinecarboxylic acid derivatives involves multiple steps, starting from known compounds like L-aspartic acid or N-Cbz-beta-alanine. The process includes enantioselective synthesis, where key intermediates are formed through reactions like alkylation, hydroboration, ozonolysis, and reductive amination to yield the final products with high stereoselectivity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, particularly quinolines and piperidine derivatives, often involves complex arrangements with multiple functional groups attached to the core rings. These structures can be modified through various synthetic routes to introduce different substituents, which significantly impact the compound's reactivity and physical properties (Meth-Cohn et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be highly selective and yield diverse products. For instance, allylation reactions of specific substrates with allylic alcohols in the presence of ruthenium catalysts lead to products with high regioselectivity (Zhang et al., 2008). The introduction of functional groups like the allyl group can be achieved through various catalyzed reactions, which also opens pathways for further functionalization.

Applications De Recherche Scientifique

Anticoagulant Applications

Compounds similar to the one have been explored for their anticoagulant properties. For example, MD 805, a compound with a somewhat analogous structure, has been studied for its effects on platelet activation in hemodialysis circuits. Unlike heparin, MD 805 did not significantly increase platelet factor 4 (PF-4) levels, which are released upon platelet activation, and exhibited stable antithrombin effects without marked interindividual differences in coagulation time as monitored by activated partial thromboplastin time (aPTT) (Matsuo et al., 1986).

Neuropharmacological Research

Another area of application is in neuropharmacology, where derivatives of quinoline, such as L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been used in research on schizophrenia. CX516, an ampakine modulating the AMPA receptor, was evaluated as a sole agent in a small series of patients with schizophrenia, offering insights into the modulation of glutamatergic neurotransmission (Marenco et al., 2002).

Understanding Neurotoxicity

Research has also focused on understanding the neurotoxic effects of certain compounds, including the investigation of substances like quinolinic acid, which can impact neurological conditions through its excitotoxic properties. Such studies highlight the complex interactions between synthetic compounds and biological systems, contributing to the understanding of disease mechanisms and therapeutic interventions (Heyes et al., 1991).

Biomarker Development

Compounds with carboxylic acid groups have been studied as biomarkers for exposure to various environmental and industrial chemicals. For instance, allylmercapturic acid has been used as a urinary biomarker to evaluate human exposure to allyl chloride, demonstrating the application of such compounds in occupational and environmental health research (Rooij et al., 1997).

Metabolic Studies

The metabolic fate of related compounds, such as irinotecan, highlights the importance of understanding how complex molecules like 3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid are processed in the human body. Such research is crucial for developing effective drugs with manageable side effects (Gupta et al., 1994).

Propriétés

IUPAC Name |

3-prop-2-enyl-1-(1,2,3,4-tetrahydroquinoline-8-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-9-19(18(23)24)10-5-12-21(13-19)17(22)15-8-3-6-14-7-4-11-20-16(14)15/h2-3,6,8,20H,1,4-5,7,9-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAVGFBPEGHNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)C(=O)C2=CC=CC3=C2NCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)